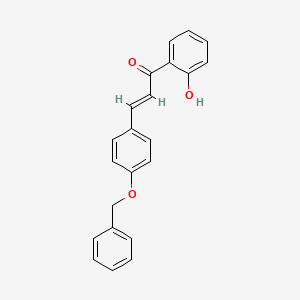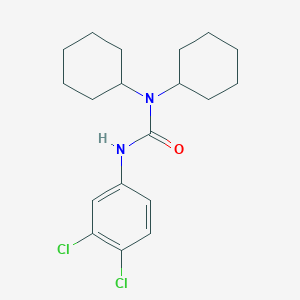![molecular formula C19H20N2O2 B11950901 ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazino group attached to a butenoate ester, with a diphenylmethylene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate typically involves the reaction of ethyl acetoacetate with diphenylmethylenehydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydrazones.
Applications De Recherche Scientifique
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diphenylmethylene group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate
- 1-Methylbutyl 4-(2-acetyl-2-ethylhydrazino)benzoate
- 2-(Diphenylmethylene)malononitrile
Uniqueness
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate is unique due to its specific structural features, such as the combination of a hydrazino group with a diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-benzhydrylidenehydrazinyl)but-2-enoate |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-18(22)14-15(2)20-21-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14,20H,3H2,1-2H3/b15-14+ |
Clé InChI |
YWPZHGWESJVRTM-CCEZHUSRSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C=C(C)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)












